2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, substituted with various functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions. The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and bases like sodium hydroxide for the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
Scientific Research Applications
2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This can result in effects such as enzyme inhibition or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: A compound with a similar phenoxy structure, used as a herbicide.
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: Another related compound with applications in agriculture.
Uniqueness
What sets 2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its specific mechanism of action make it a valuable compound for scientific studies.
Properties
Molecular Formula |
C32H31ClN2O3 |
---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
2-[3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-methoxyphenyl]-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C32H31ClN2O3/c1-20(2)26-18-27(33)21(3)16-30(26)38-19-23-17-22(14-15-29(23)37-4)31-34-28-13-9-8-12-25(28)32(36)35(31)24-10-6-5-7-11-24/h5-18,20,31,34H,19H2,1-4H3 |
InChI Key |
FDPFANDMEOESPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)OC |
Origin of Product |
United States |
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